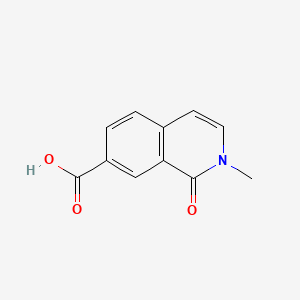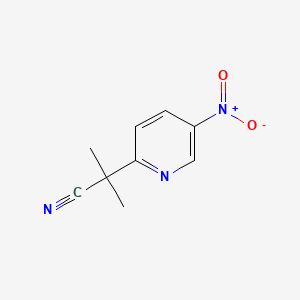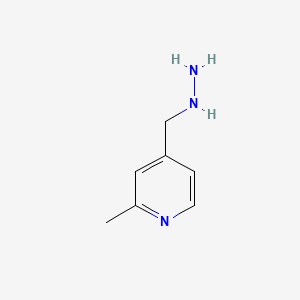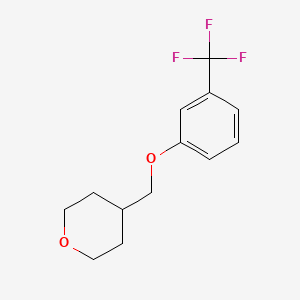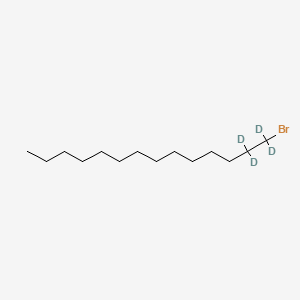
Fmoc-Pro-OH-13C5,15N
Overview
Description
Fmoc-Pro-OH-13C5,15N is a synthetic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The isotopic labeling with carbon-13 and nitrogen-15 makes it useful in various research applications, including nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Pro-OH-13C5,15N typically involves the following steps:
Protection of the amine group: The amine group of the azolidine is protected using the Fmoc group. This is usually achieved by reacting the azolidine with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
Isotopic labeling: The incorporation of carbon-13 and nitrogen-15 isotopes is done using labeled precursors during the synthesis of the azolidine ring.
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using piperidine in DMF.
Substitution: The azolidine ring can participate in substitution reactions, particularly at the carbon atoms labeled with carbon-13.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Piperidine in DMF for Fmoc removal.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction would yield the deprotected azolidine.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is used as a building block in the synthesis of isotopically labeled peptides for NMR studies.
NMR Spectroscopy: The carbon-13 and nitrogen-15 labels provide distinct signals in NMR spectra, aiding in the structural elucidation of peptides and proteins.
Biology
Protein Studies: Isotopically labeled peptides are used to study protein folding, dynamics, and interactions.
Medicine
Drug Development: The compound can be used in the development of peptide-based drugs, particularly those requiring isotopic labeling for tracking and analysis.
Industry
Biotechnology: Used in the production of labeled peptides for various biotechnological applications.
Mechanism of Action
The mechanism of action of Fmoc-Pro-OH-13C5,15N primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during peptide chain elongation and is removed under mild basic conditions to reveal the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)azolidine-2-carboxylic acid: Similar compound without isotopic labeling.
(2S)-1-(tert-Butoxycarbonyl)azolidine-2-carboxylic acid: Uses a different protecting group (Boc) instead of Fmoc.
(2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4)azolidine-2-carboxylic acid: Labeled with carbon-13 but not nitrogen-15.
Uniqueness
The uniqueness of Fmoc-Pro-OH-13C5,15N lies in its dual isotopic labeling, which provides enhanced capabilities for NMR studies and other research applications requiring precise tracking of molecular interactions.
Properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i5+1,10+1,11+1,18+1,19+1,21+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGDWQNBZYOZTI-COMNNLFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13C@H]([15N]([13CH2]1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672932 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217452-48-6 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217452-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


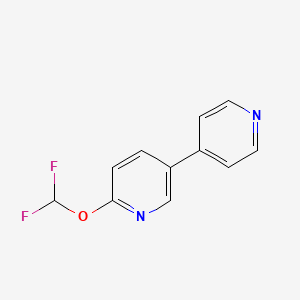
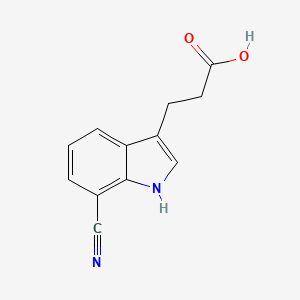
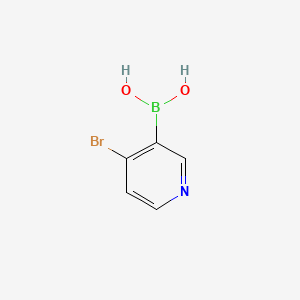
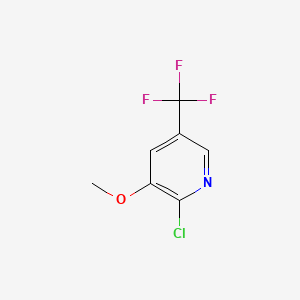


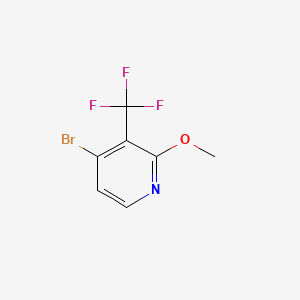
![6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B582271.png)

